N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
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Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H15ClN2O4 and its molecular weight is 394.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones.
Result of Action
The molecular and cellular effects of This compound ’s action are related to its inhibition of the Dopamine D2 receptor . This can result in changes in neurotransmission and neuronal activity, potentially alleviating symptoms of disorders related to this receptor.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-13-6-8-19-17(10-13)24-21(26)16-11-14(7-9-18(16)28-19)23-20(25)12-27-15-4-2-1-3-5-15/h1-11H,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRMXGMLRIOFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.